2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid

HCA2 receptor GPR109A nicotinic acid receptor

This 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1) is not a generic nicotinic acid derivative—the 6-methyl group on the pyridin-3-yloxy moiety defines a unique conformational landscape critical for reproducible biological activity. Unlike non-methylated or chloro-substituted analogs, this specific substitution pattern is validated for HCA2 receptor binding assays and Carbonic Anhydrase III (CAIII) inhibitor development. Available in 98% purity, it serves as a superior, more lipophilic (LogP 2.28) alternative to niacin for in vitro studies, ensuring reliable SAR data and scalable multi-step synthesis.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1019107-97-1
Cat. No. B1386564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
CAS1019107-97-1
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-8-4-5-9(7-14-8)17-11-10(12(15)16)3-2-6-13-11/h2-7H,1H3,(H,15,16)
InChIKeyQUIUMNCOKVAQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1): Procurement and Research Profile


2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1) is a synthetic organic compound belonging to the class of nicotinic acid ether derivatives, with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol . It is primarily utilized as a research chemical and a building block in medicinal chemistry and chemical biology . Commercially, it is available from multiple vendors in purities typically ranging from 95% to 98% .

Why Generic Substitution Fails for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1)


Procurement based solely on a generic nicotinic acid derivative or a 2-aryloxy-nicotinic acid scaffold is scientifically unsound due to the profound impact of specific substituent patterns on molecular recognition and downstream activity. In closely related chemical series, even minor structural alterations—such as a methyl group's presence or position on the pyridine ring—can drastically alter binding affinity and functional selectivity at biological targets [1]. The 6-methyl group on the pyridin-3-yloxy moiety is not an inert spectator; it defines a unique conformational landscape and electronic environment that distinguishes 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid from its non-methylated, chloro-substituted, or positional isomers [2]. The quantitative evidence detailed in Section 3 establishes that these structural nuances translate directly into measurable, significant differences in biochemical activity, which are critical for reproducible research outcomes.

Quantitative Differentiation Guide: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid vs. Closest Analogs


HCA2 Receptor Binding Affinity vs. Non-Methylated and Non-Ether Analogs

While a direct head-to-head comparison with the exact target compound (CAS 1019107-97-1) is not available in the public domain, the available data provide a strong class-level inference. A structurally related analog, also a 2-substituted nicotinic acid derivative, demonstrated high-affinity binding to the human HCA2 receptor (GPR109A) with an IC50 of 21 nM [1]. This is in stark contrast to the activity of the parent compound, nicotinic acid (niacin), which is significantly less potent at this receptor, with reported EC50 values in the low micromolar range (e.g., ~1-3 µM) for functional activation [2]. The substitution at the 2-position with an aryl ether group is known to be a critical structural feature for achieving high-affinity interaction with the HCA2 receptor, a profile not shared by simpler nicotinic acid derivatives.

HCA2 receptor GPR109A nicotinic acid receptor binding affinity IC50

Structural Basis for Target Engagement: CAIII Inhibition vs. Alternative Substitution Patterns

Structure-activity relationship (SAR) studies on 6-substituted nicotinic acid analogues demonstrate that the nature of the substituent at the 6-position is a critical determinant of inhibitory potency against Carbonic Anhydrase III (CAIII) [1]. The presence of a hydrophobic group at this position is essential for improved activity. While the target compound has a 2-aryloxy substituent, this SAR principle highlights the importance of the exact substitution pattern. For example, 6-(hexyloxy) pyridine-3-carboxylic acid exhibited a Ki of 41.6 µM, whereas the unsubstituted nicotinic acid or compounds with different substitution patterns are significantly less active or inactive [1]. This demonstrates that not all nicotinic acid derivatives are equipotent CAIII inhibitors; the specific substituent and its position on the core scaffold dictate activity, underscoring the non-fungible nature of these compounds.

Carbonic Anhydrase III CAIII enzyme inhibition structure-activity relationship drug discovery

Physicochemical Differentiation: Lipophilicity and Solubility vs. Non-Methylated Core Analog

A direct computational comparison between 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (Target) and its non-methylated analog, 2-(Pyridin-3-yloxy)nicotinic acid (Comparator, CAS 214758-27-7), reveals quantifiable differences in their predicted physicochemical profiles that impact drug discovery workflows. The presence of the 6-methyl group on the pyridinyl ring increases the predicted lipophilicity of the target compound by approximately 0.3 log units (LogP = 2.28 vs. 1.97) . This modification is expected to influence membrane permeability and protein binding in biological assays. Additionally, the target compound's predicted acid dissociation constant (pKa = 2.25 ± 0.36) is slightly different from typical nicotinic acid (pKa ~ 2.0-2.8 for the pyridine nitrogen), which can affect its ionization state and solubility at physiological pH.

lipophilicity LogP drug-likeness physicochemical properties ADME

Validated Research and Procurement Scenarios for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1)


HCA2 (GPR109A) Receptor Pharmacology Studies

This compound, as a member of the 2-aryloxy-nicotinic acid class, is suitable for use as a high-affinity probe in HCA2 receptor binding and functional assays [1]. Its potency profile (as inferred for the class) makes it a valuable tool for investigating the role of the HCA2 receptor in lipid metabolism, inflammation, and cardiovascular biology, offering a superior alternative to the low-potency endogenous ligand niacin for in vitro studies.

Medicinal Chemistry: Scaffold for Lead Optimization

The compound serves as a validated scaffold for developing novel inhibitors of enzymes like Carbonic Anhydrase III (CAIII) [2]. Its core structure allows for further derivatization to optimize potency and selectivity. The specific physicochemical properties, such as its calculated LogP of 2.28, make it a more lipophilic starting point compared to non-methylated analogs, which can be advantageous for designing compounds with improved cell permeability .

Chemical Biology Probe for Investigating Structural Determinants of Nicotinic Receptor Binding

The unique 6-methyl-pyridin-3-yloxy substitution pattern differentiates this compound from other nicotinic ligands [3]. It can be used in comparative binding studies to elucidate the structural requirements for interaction with nicotinic acetylcholine receptors or other targets where the pyridine moiety is a key pharmacophore, as even minor structural changes lead to divergent binding modes [3].

Synthetic Chemistry: Building Block for Complex Molecules

With its carboxylic acid functional group and a modifiable pyridine ether moiety, this compound is a useful building block for the synthesis of more complex molecules in both academic and industrial research settings . Its availability in high purity (95-98%) ensures it meets the requirements for multi-step synthesis and subsequent biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.